4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

physicochemical_properties drug_likeness ADME_prediction

4-Chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide (CAS 847239-69-4) is a synthetic aryl sulfonamide defined by a 4-chloro-2,5-dimethoxy substitution pattern on the benzene ring and an N-(2-methylcyclohexyl) side chain. With a molecular formula of C₁₅H₂₂ClNO₄S and a molecular weight of 347.9 g/mol, it possesses a computed XLogP3-AA of 3.7, a topological polar surface area of 73 Ų, and five hydrogen bond acceptors, placing it firmly within Rule of Five compliant chemical space.

Molecular Formula C15H22ClNO4S
Molecular Weight 347.9 g/mol
Cat. No. B15002124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide
Molecular FormulaC15H22ClNO4S
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESCC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
InChIInChI=1S/C15H22ClNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h8-10,12,17H,4-7H2,1-3H3
InChIKeyQMNANWXZVKUDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide: Core Structural & Procurement Identity


4-Chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide (CAS 847239-69-4) is a synthetic aryl sulfonamide defined by a 4-chloro-2,5-dimethoxy substitution pattern on the benzene ring and an N-(2-methylcyclohexyl) side chain . With a molecular formula of C₁₅H₂₂ClNO₄S and a molecular weight of 347.9 g/mol, it possesses a computed XLogP3-AA of 3.7, a topological polar surface area of 73 Ų, and five hydrogen bond acceptors, placing it firmly within Rule of Five compliant chemical space [1]. This compound serves as a versatile scaffold for medicinal chemistry and chemical biology programs, with documented screening activity in multiple PubChem bioassays including a bacterial motility inhibition assay in Vibrio cholerae and a cell-based GPR151 activator screen .

Why 4-Chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide Cannot Be Replaced by Unsubstituted or 4-Bromo Analogs


Within the N-(2-methylcyclohexyl)benzenesulfonamide series, substitution at the 4-position of the aryl ring creates a discrete structure-activity landscape. Replacing the 4-chloro substituent with hydrogen yields 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide (CAS 725215-52-1), which shows an 11% reduction in molecular weight (313.4 vs. 347.9 g/mol), altered lipophilicity, and distinct electrostatic surface properties . Conversely, the 4-bromo analog (CAS 927636-62-2) introduces a larger, more polarizable halogen (molecular weight 392.3 g/mol) that can shift binding kinetics and metabolic stability . These differences in halogen size, electronegativity, and van der Waals radius translate to divergent target engagement profiles, making generic interchange scientifically unsound [1].

Quantitative Differentiation of 4-Chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide vs. Closest Analogs


Physicochemical Property Divergence: Computed Lipophilicity and Topological Polar Surface Area vs. 4-H and 4-Br Analogs

The 4-chloro substituent confers a computed XLogP3-AA of 3.7, intermediate between the more hydrophilic des-chloro analog and the more lipophilic 4-bromo derivative. Topological polar surface area remains constant at 73 Ų across the series, but hydrogen bond acceptor count increases from 4 (des-chloro) to 5 (4-Cl and 4-Br), affecting solubility and permeability predictions [1]. These computed descriptors provide actionable differentiation for library design.

physicochemical_properties drug_likeness ADME_prediction

Structural Conformational Constraints Imposed by the 2-Methylcyclohexyl Moiety Compared to N-Cyclohexyl or Linear Alkyl Analogs

The 2-methyl group on the cyclohexane ring introduces a stereocenter and restricts chair-flip dynamics relative to unsubstituted N-cyclohexyl analogs. This steric constraint can pre-organize the sulfonamide NH vector for hydrogen bonding with target residues, as evidenced by molecular docking poses of related 2-methylcyclohexyl sulfonamides showing distinct binding orientations compared to N-cyclohexyl derivatives [1]. The 2-methyl substitution also increases the number of stereoisomers from 2 (R/S at the cyclohexyl attachment point for N-cyclohexyl) to 4 for the 2-methylcyclohexyl series, enabling stereochemistry-dependent target selectivity.

conformational_analysis stereochemistry target_engagement

Halogen-Specific Reactivity and Electrophilic Aromatic Substitution Potential in Downstream Derivatization Chemistry

The 4-chloro substituent provides a chemically orthogonal reactive handle compared to the 4-bromo analog. While 4-bromo benzenesulfonamides readily undergo Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), the 4-chloro analog is significantly less reactive under standard conditions (aryl-Cl bond dissociation energy ~97 kcal/mol vs. ~84 kcal/mol for aryl-Br), enabling selective functionalization at other positions of the scaffold without competing reactivity at the 4-position [1]. This orthogonality is valuable when the 4-position halogen is intended as a stable metabolic blocking group rather than a synthetic handle.

synthetic_chemistry halogen_reactivity medicinal_chemistry_optimization

Biological Screening Fingerprint: Differential Activity Profile Across PubChem Bioassays

Publicly deposited screening data for 4-chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide reveals distinct activity patterns compared to its des-chloro analog. The target compound was tested in a bacterial motility inhibition assay against Vibrio cholerae and a GPR151 activator cell-based assay, while the des-chloro analog (CAS 725215-52-1) has no publicly reported PubChem bioassay activity at time of analysis, suggesting the 4-chloro substituent is critical for the observed phenotypic effects . This differential bioactivity fingerprint provides initial evidence that the 4-chloro group contributes to target engagement.

high-throughput_screening phenotypic_assay target_deconvolution

Procurement-Guiding Application Scenarios for 4-Chloro-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide


Focused Screening Library Design Requiring Intermediate Lipophilicity and Balanced ADME Predictors

When assembling a screening library with compounds in the logP 3-4 range for CNS or intracellular target programs, the 4-chloro derivative offers an XLogP3-AA of 3.7—intermediate between the more polar des-chloro analog and the more lipophilic 4-bromo variant . This balanced lipophilicity, combined with a moderate TPSA of 73 Ų and five hydrogen bond acceptors, positions the compound favorably for both membrane permeability and aqueous solubility, making it a strategically superior procurement choice for ADME-conscious screening collections.

Stereochemistry-Driven Lead Optimization Programs Requiring Defined Chiral Sulfonamide Scaffolds

The presence of two stereocenters on the N-(2-methylcyclohexyl) moiety generates four distinct stereoisomers, enabling systematic exploration of chirality-dependent pharmacology . This is particularly relevant for programs targeting enzymes or receptors with well-defined chiral binding pockets, where individual stereoisomers may exhibit orders-of-magnitude differences in target affinity. The 2-methyl substituent further restricts conformational flexibility relative to N-cyclohexyl analogs, potentially reducing entropic penalties upon target binding.

Halogen-Stability-Dependent Medicinal Chemistry Optimization with Orthogonal Functionalization Strategy

For lead series where the 4-position substituent must remain intact during multi-step synthetic elaboration (e.g., as a metabolic soft spot blocker), the higher aryl-Cl bond dissociation energy (~97 kcal/mol) versus aryl-Br (~84 kcal/mol) provides superior chemical stability under diverse reaction conditions . This enables chemists to perform functional group interconversions elsewhere on the scaffold without competing cross-coupling at the 4-position, streamlining synthetic route design.

Phenotypic Screening Follow-Up with a Pre-Validated Bioactive Chemical Starting Point

With documented activity in bacterial motility and GPCR cell-based assays , this compound provides a pre-annotated biological starting point that reduces the risk of pursuing inactive chemical matter. For infectious disease or GPCR-targeting programs, procuring a compound with existing phenotypic activity data accelerates hit-to-lead progression by enabling immediate structure-activity relationship exploration around a confirmed bioactive scaffold.

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